n,n-dibutyl-2-hydroxyacetamide
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Overview
Description
n,n-dibutyl-2-hydroxyacetamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two butyl groups, and a hydroxyl group is attached to the alpha carbon of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-dibutyl-2-hydroxyacetamide typically involves the reaction of butylamine with glyoxylic acid. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Butylamine+Glyoxylic Acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n,n-dibutyl-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N,N-di-n-Butyl-2-oxoacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.
Scientific Research Applications
n,n-dibutyl-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n,n-dibutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-hydroxyacetamide
- N,N-Diethyl-2-hydroxyacetamide
- N,N-Dipropyl-2-hydroxyacetamide
Uniqueness
n,n-dibutyl-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of two butyl groups and a hydroxyl group. These features confer distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
70785-78-3 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N,N-dibutyl-2-hydroxyacetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-7-11(8-6-4-2)10(13)9-12/h12H,3-9H2,1-2H3 |
InChI Key |
UQUCGKURBJKXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CO |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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